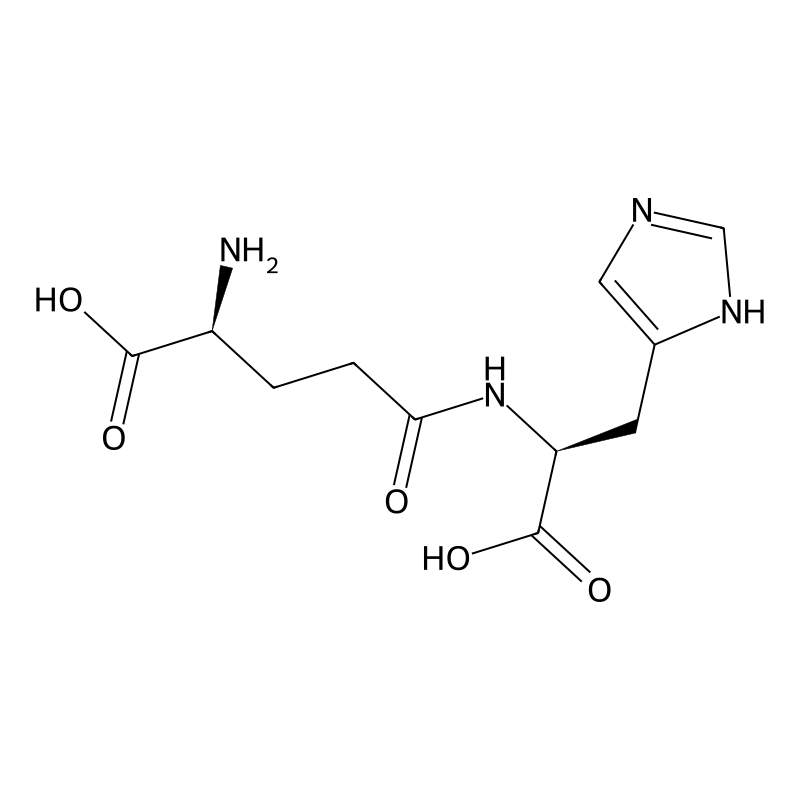

gamma-Glu-His

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Biomarker Potential

Gamma-Glutamylhistidine (γ-Glu-His) is a dipeptide formed by the breakdown of larger proteins. While its specific functions within the body are not fully understood, research suggests it may have potential as a biomarker for certain health conditions. Biomarkers are substances whose presence or concentration can indicate a biological state or disease.

Studies have found elevated levels of γ-Glu-His in patients with chronic kidney disease ]. However, more research is needed to determine the specificity of γ-Glu-His as a biomarker and to understand the underlying mechanisms behind its potential association with kidney disease.

Role in Glutathione Metabolism

Gamma-glutamyltransferase (GGT) is an enzyme involved in the gamma-glutamyl cycle, a pathway for glutathione metabolism. Glutathione is a critical antioxidant that protects cells from damage. GGT can cleave the gamma-glutamyl group from glutathione, potentially generating γ-Glu-His as a byproduct.

While the exact role of γ-Glu-His in glutathione metabolism remains unclear, some research suggests it may play a part in the regulation of the gamma-glutamyl cycle Source: Human Metabolome Database (HMDB) [gamma-Glutamylhistidine: ]. Further investigation is needed to elucidate the specific contribution of γ-Glu-His to this pathway.

Future Research Directions

Research on gamma-Glutamylhistidine is ongoing, with scientists aiming to understand its biological functions and potential applications. Future research directions may include:

- Investigating the mechanisms by which γ-Glu-His levels are altered in various disease states.

- Evaluating the effectiveness of γ-Glu-His as a diagnostic biomarker for specific conditions.

- Exploring the potential role of γ-Glu-His in glutathione metabolism and its impact on cellular health.

Gamma-Glutamylhistidine, also referred to as gamma-glutamyl-L-histidine or L-gamma-glu-L-his, is a dipeptide formed by the condensation of the gamma-carboxy group of glutamic acid with the amino group of histidine. This compound is slightly soluble in water and exhibits moderate acidity, characterized by a pKa value that indicates its behavior in biological systems. As a mammalian metabolite, gamma-glutamylhistidine plays a role in various physiological processes and is involved in pathways related to amino acid metabolism and cellular signaling .

- Intermediate in protein metabolism: γ-EH might be a transient intermediate product during protein breakdown.

- Signaling molecule: The presence of γ-EH could potentially signal specific cellular processes.

- Biomarker: γ-EH levels might serve as an indicator of certain physiological states.

- Hydrolysis: The cleavage of the peptide bond can occur under specific enzymatic conditions, leading to the release of its constituent amino acids.

- Oxidation: This dipeptide can undergo oxidation reactions, which may alter its functional properties.

- Peptide Bond Formation: Gamma-glutamylhistidine can act as a substrate for further peptide synthesis, contributing to the formation of more complex peptides .

Gamma-Glutamylhistidine is implicated in various biological activities:

- Inhibition of Gamma-Glutamyl Transpeptidase: This compound has shown potential in inhibiting gamma-glutamyl transpeptidase activity in cancer cells, which could enhance cell proliferation and confer resistance to chemotherapy.

- Role in Mast Cell Activation: Research indicates that gamma-glutamylhistidine may facilitate histamine release from mast cells, suggesting its involvement in allergic reactions and immune responses.

- Presence in Food Products: It has been identified in commercial meat products, where it may serve as an indicator of protein denaturation during cooking processes.

Gamma-Glutamylhistidine can be synthesized through various methods:

- Chemical Synthesis: This involves the direct condensation of glutamic acid and histidine under controlled conditions to form the dipeptide.

- Enzymatic Synthesis: Utilizing specific enzymes such as gamma-glutamyl transferases can facilitate the formation of gamma-glutamylhistidine from precursor compounds like glutathione or other gamma-glutamyl peptides .

Gamma-Glutamylhistidine has several notable applications:

- Food Industry: Its presence serves as an indicator for evaluating food quality during processing and cooking.

- Pharmaceutical Research: Due to its biological activities, particularly in cancer treatment, it is being explored for therapeutic applications against malignancies.

- Nutritional Studies: The compound's role in amino acid metabolism makes it relevant for studies focused on dietary proteins and their effects on health.

Research on gamma-glutamylhistidine's interactions has highlighted several key points:

- It interacts with enzymes involved in the gamma-glutamyl cycle, particularly gamma-glutamyl transpeptidase, influencing metabolic pathways related to glutathione and other thiol compounds.

- Studies suggest that its interactions may modulate immune responses and contribute to allergic reactions through its effects on mast cells .

Gamma-Glutamylhistidine shares structural and functional similarities with other gamma-glutamyl compounds. Notable comparisons include:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Gamma-Glutamylcysteine | Contains cysteine instead of histidine | Key role in antioxidant defense (as glutathione) |

| Gamma-L-glutamyl-L-leucine | Contains leucine instead of histidine | Important for protein synthesis and muscle metabolism |

| Gamma-L-glutamyl-L-glycine | Contains glycine instead of histidine | Involved in neurotransmitter regulation |

| Gamma-L-glutamyl-L-threonine | Contains threonine instead of histidine | Potentially involved in metabolic regulation |

Each of these compounds exhibits unique properties and biological activities that differentiate them from gamma-glutamylhistidine, making them significant for specific physiological roles or therapeutic applications .

Molecular Formula and Mass Characteristics

Gamma-glutamyl-histidine represents a distinctive dipeptide compound characterized by its unique molecular composition and structural features [1] [2] [3]. The molecular formula of this compound is C₁₁H₁₆N₄O₅, with a precisely calculated molecular weight of 284.27 grams per mole [1] [4]. The monoisotopic molecular weight has been determined to be 284.112069631 daltons, providing exceptional precision for analytical applications [2].

The compound exhibits specific mass spectral characteristics that distinguish it from other dipeptides in the gamma-glutamyl family [1]. Mass spectrometry analysis reveals distinctive fragmentation patterns that facilitate identification and quantification in complex biological matrices [5]. The molecular mass distribution and isotopic composition contribute to its unique analytical signature in various detection methods.

| Molecular Characteristic | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₆N₄O₅ | [1] [2] |

| Molecular Weight | 284.27 g/mol | [1] [4] |

| Monoisotopic Mass | 284.112069631 Da | [2] |

| Elemental Composition | C: 46.48%, H: 5.67%, N: 19.71%, O: 28.14% | [2] |

Stereochemical Configuration

The stereochemical configuration of gamma-glutamyl-histidine demonstrates the characteristic L-configuration present in both constituent amino acid residues [1] [2]. The compound is formally designated as L-gamma-glutamyl-L-histidine, indicating the specific spatial arrangement of atoms around the chiral centers [1]. The gamma-glutamyl moiety adopts the standard L-configuration at the alpha-carbon position, while the histidine residue maintains its natural L-stereochemistry [2].

The peptide bond formation occurs through the gamma-carboxyl group of glutamic acid rather than the conventional alpha-carboxyl group, creating a distinctive pseudopeptide bond [6] [7]. This gamma-linkage results in a unique three-dimensional arrangement that differs significantly from conventional alpha-peptide bonds [6]. The stereochemical integrity of both amino acid components remains preserved throughout the bond formation process [8] [9].

Nuclear magnetic resonance spectroscopy studies have confirmed the preservation of stereochemical configuration in synthetic preparations of gamma-glutamyl-histidine [10] [11]. The compound demonstrates stereochemical stability under physiological conditions, maintaining its L,L-configuration without racemization [8]. The imidazole ring of the histidine moiety retains its characteristic tautomeric properties while participating in the dipeptide structure [12] [13].

Structural Comparison with Related Gamma-Glutamyl Peptides

Gamma-glutamyl-histidine shares fundamental structural characteristics with other members of the gamma-glutamyl peptide family while exhibiting unique features attributed to its histidine component [14] [15]. Comparative analysis with gamma-glutamyl-cysteine reveals similar gamma-bond connectivity but distinct side chain properties [14] [16]. The histidine imidazole ring provides aromatic character and pH-dependent ionization properties that distinguish it from the thiol functionality in gamma-glutamyl-cysteine [12] [13].

Structural comparison with gamma-glutamyl-glycine demonstrates the impact of side chain complexity on overall molecular geometry [17] [10]. While gamma-glutamyl-glycine represents the simplest member of this peptide family, gamma-glutamyl-histidine incorporates a heterocyclic aromatic system that significantly influences its chemical behavior [6] [17]. The imidazole ring system introduces additional hydrogen bonding capabilities and metal coordination sites not present in simpler gamma-glutamyl dipeptides [12] [13].

The gamma-glutamyl bond length and angles remain consistent across different peptide family members, typically measuring approximately 1.33 Angstroms for the carbonyl carbon-nitrogen distance [18] [19]. However, the rotational freedom around this bond varies depending on the steric constraints imposed by the acceptor amino acid side chain [20]. Gamma-glutamyl-histidine exhibits intermediate conformational flexibility compared to gamma-glutamyl-glycine and gamma-glutamyl-phenylalanine [21].

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|---|

| Gamma-Glutamyl-Histidine | C₁₁H₁₆N₄O₅ | 284.27 | Imidazole ring system |

| Gamma-Glutamyl-Cysteine | C₈H₁₄N₂O₅S | 250.27 | Thiol functionality |

| Gamma-Glutamyl-Glycine | C₇H₁₂N₂O₅ | 204.18 | Minimal side chain |

| Gamma-Glutamyl-Glutamate | C₁₀H₁₆N₂O₇ | 276.24 | Additional carboxyl group |

Physical Properties and Stability Parameters

Gamma-glutamyl-histidine demonstrates characteristic physical properties that reflect its dipeptide nature and specific amino acid composition [22] [23]. The compound exhibits moderate water solubility, similar to other gamma-glutamyl dipeptides, with dissolution facilitated by the ionic character of both the glutamyl and histidyl components [23] [24]. Solubility studies indicate enhanced dissolution in aqueous media compared to simple amino acids due to the increased polar surface area [23].

Thermal stability analysis reveals that gamma-glutamyl-histidine undergoes decomposition at elevated temperatures rather than melting, consistent with other amino acid derivatives [25]. Differential scanning calorimetry studies demonstrate endothermic decomposition occurring between 185°C and 280°C, with release of water, ammonia, and carbon dioxide [25]. The compound maintains structural integrity under normal storage conditions when protected from excessive heat and moisture [26].

pH stability studies indicate that gamma-glutamyl-histidine remains stable across a broad pH range, particularly between pH 4.0 and 11.0 [27]. The imidazole ring of the histidine component provides buffering capacity around its pKa value of approximately 6.0 [12] [13]. This pH-dependent behavior influences both the ionization state and the overall stability of the compound in aqueous solutions [13].

Freeze-thaw stability assessments demonstrate excellent stability through multiple freeze-thaw cycles, with concentrations remaining within 10% of initial values after extended storage at -80°C [22]. Autosampler stability at 4°C maintains compound integrity for at least 24 hours, supporting analytical applications requiring extended sample processing times [22].

| Stability Parameter | Condition | Stability Duration | Reference |

|---|---|---|---|

| Freeze-thaw | Three cycles, 12h intervals | >95% recovery | [22] |

| Long-term storage | -80°C | 2 weeks, >90% recovery | [22] |

| Autosampler | 4°C | 24 hours, >90% recovery | [22] |

| pH stability | pH 4.0-11.0 | Stable | [27] |

| Temperature | <50°C | Stable | [27] |

Chemical Reactivity Patterns

The chemical reactivity of gamma-glutamyl-histidine encompasses multiple reaction pathways characteristic of both the gamma-glutamyl bond and the histidine imidazole ring system [29]. Enzymatic hydrolysis represents the primary degradation pathway under physiological conditions, catalyzed by gamma-glutamyl transpeptidase enzymes [9] [30]. This reaction cleaves the gamma-glutamyl bond to release free glutamate and histidine [29].

Transpeptidation reactions constitute another significant reactivity pattern, where the gamma-glutamyl moiety can be transferred to other amino acids or peptides [9] [17]. The reaction mechanism proceeds through formation of a covalent gamma-glutamyl-enzyme intermediate, followed by nucleophilic attack by acceptor substrates [9] [20]. Kinetic studies reveal that gamma-glutamyl-histidine serves as both donor and acceptor in transpeptidation reactions [17].

The imidazole ring of the histidine component exhibits characteristic reactivity patterns including metal coordination, proton exchange, and hydrogen bonding interactions [12] [13]. These reactions occur independently of the gamma-glutamyl bond and contribute to the compound's overall chemical behavior [13]. The pKa value of the imidazole ring influences its reactivity profile across different pH conditions [12].

Oxidation reactions can occur under specific conditions, particularly involving the imidazole ring system [29]. However, these reactions are less common under physiological conditions compared to enzymatic transformations . The compound demonstrates resistance to non-enzymatic hydrolysis under mild conditions, reflecting the stability of the gamma-glutamyl bond [31].

Three-Dimensional Structural Analysis

Three-dimensional structural analysis of gamma-glutamyl-histidine reveals distinct conformational characteristics arising from the gamma-peptide bond and the histidine side chain [32] [30]. X-ray crystallography and nuclear magnetic resonance spectroscopy studies provide detailed insights into the spatial arrangement of atoms within the molecule [32] [10]. The gamma-glutamyl linkage creates a unique backbone geometry that differs substantially from conventional alpha-peptides [30].

Computational modeling studies demonstrate that gamma-glutamyl-histidine adopts multiple stable conformations in solution, with rotational freedom around the gamma-peptide bond [30] [21]. The imidazole ring orientation is influenced by intramolecular hydrogen bonding interactions with the peptide backbone [12]. Molecular dynamics simulations reveal that the compound exhibits greater conformational flexibility compared to corresponding alpha-peptides [21].

The three-dimensional structure facilitates specific protein-protein interactions, particularly with gamma-glutamyl transpeptidase enzymes [30] [20]. Binding studies reveal that the compound adopts an extended conformation when bound to enzyme active sites, with the glutamyl portion occupying the donor binding pocket and the histidine extending toward the acceptor binding region [30]. Salt bridges and hydrogen bonds stabilize the enzyme-substrate complex [30].

Conformational analysis indicates that the imidazole ring can adopt different orientations relative to the peptide backbone, influencing both chemical reactivity and biological activity [12] [21]. The tautomeric forms of the imidazole ring contribute to conformational diversity, with N1-H and N3-H tautomers exhibiting slightly different three-dimensional arrangements [12]. These structural variations affect the compound's interaction with biological targets and its overall pharmacological profile [13].